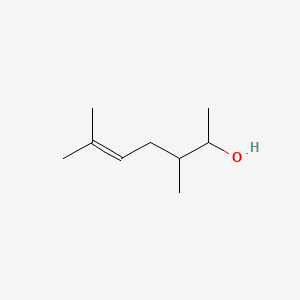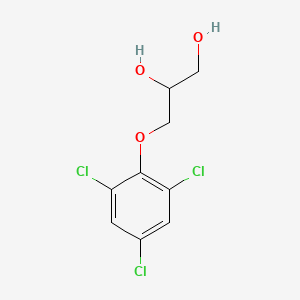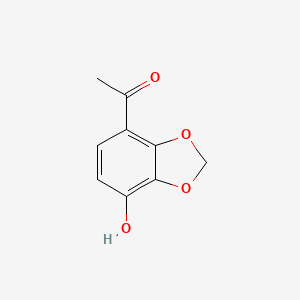
7-Oxiranyl-12-methylbenz(a)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxiranyl-12-methylbenz(a)anthracene: is a polycyclic aromatic hydrocarbon (PAH) with a complex molecular structure. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure and reactivity make it a subject of interest for various studies, including those related to carcinogenicity and environmental impact.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxiranyl-12-methylbenz(a)anthracene typically involves multi-step organic reactions. One common method includes the alkylation of benz(a)anthracene derivatives followed by epoxidation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. when produced, it involves large-scale organic synthesis techniques, ensuring high purity and yield. The process may include rigorous purification steps such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Oxiranyl-12-methylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7-Oxiranyl-12-methylbenz(a)anthracene is used as a model compound to study the reactivity and mechanisms of PAHs. It helps in understanding the behavior of similar compounds under different conditions.
Biology: This compound is significant in biological studies, particularly in understanding the mechanisms of carcinogenesis. It is used to induce tumors in experimental models to study cancer development and progression.
Medicine: In medical research, this compound is used to investigate the effects of PAHs on human health. It helps in identifying potential therapeutic targets and developing strategies to mitigate the harmful effects of these compounds.
Industry: Although its industrial applications are limited, the compound is used in the synthesis of other complex organic molecules. It serves as an intermediate in the production of certain dyes, pharmaceuticals, and other specialized chemicals.
Wirkmechanismus
The mechanism of action of 7-Oxiranyl-12-methylbenz(a)anthracene involves its interaction with cellular components, leading to various biological effects. The compound can form DNA adducts, causing mutations and initiating carcinogenesis. It also interacts with enzymes involved in metabolic pathways, leading to the formation of reactive intermediates that can cause cellular damage.
Molecular Targets and Pathways:
DNA: The compound can bind to DNA, forming adducts that interfere with replication and transcription.
Enzymes: It affects enzymes such as cytochrome P450, leading to the formation of reactive oxygen species (ROS) and other toxic metabolites.
Signaling Pathways: The compound can activate or inhibit various signaling pathways involved in cell growth, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
7,12-Dimethylbenz(a)anthracene: Another PAH with similar carcinogenic properties.
Benz(a)anthracene: A simpler PAH used in similar research applications.
7-Methylbenz(a)anthracene: A derivative with comparable reactivity and biological effects.
Uniqueness: 7-Oxiranyl-12-methylbenz(a)anthracene is unique due to its specific structure, which includes an oxiranyl group. This functional group imparts distinct reactivity and biological activity, making it a valuable compound for specialized research applications.
Eigenschaften
CAS-Nummer |
61695-77-0 |
|---|---|
Molekularformel |
C21H16O |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
2-(12-methylbenzo[a]anthracen-7-yl)oxirane |
InChI |
InChI=1S/C21H16O/c1-13-15-7-4-5-9-17(15)21(19-12-22-19)18-11-10-14-6-2-3-8-16(14)20(13)18/h2-11,19H,12H2,1H3 |
InChI-Schlüssel |
CBQFTIPLYIBMDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C3=CC=CC=C13)C4CO4)C=CC5=CC=CC=C52 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine](/img/structure/B13764275.png)





